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molecular formula C7H15ClN2 B096173 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 17783-50-5

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B096173
M. Wt: 162.66 g/mol
InChI Key: RQAHQTGRZQIGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947445

Procedure details

A mixture of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride monohydrate (18.1 g, 0.059 mole) in absolute ethanol (200 ml) and 10% palladium on charcoal (3.0 g) was hydrogenated for 2 hours at atmospheric pressure. Sufficient water was added to dissolve the insoluble hydrochloride salt that had formed, and the reaction was filtered. The filtrate was evaporated in vacuo, the residue was triturated in hot absolute ethanol, and the mixture was filtered to yield 8.98 g of 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, melting point 315°C (dec.). The mother liquor was treated with ethanolic dry hydrogen chloride to afford an additional 2.28 g. Yield: 12.26 g (96%).
Name
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride monohydrate
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Identifiers

REACTION_CXSMILES
O.[ClH:2].Cl.C([N:11]1[CH2:17][CH:16]2[N:18]([CH3:19])[CH:13]([CH2:14][CH2:15]2)[CH2:12]1)C1C=CC=CC=1.O>C(O)C.[Pd]>[ClH:2].[ClH:2].[CH3:19][N:18]1[CH:13]2[CH2:14][CH2:15][CH:16]1[CH2:17][NH:11][CH2:12]2 |f:0.1.2.3,7.8.9|

Inputs

Step One
Name
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride monohydrate
Quantity
18.1 g
Type
reactant
Smiles
O.Cl.Cl.C(C1=CC=CC=C1)N1CC2CCC(C1)N2C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated in hot absolute ethanol
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Type
product
Smiles
Cl.Cl.CN1C2CNCC1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 8.98 g
YIELD: CALCULATEDPERCENTYIELD 152.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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